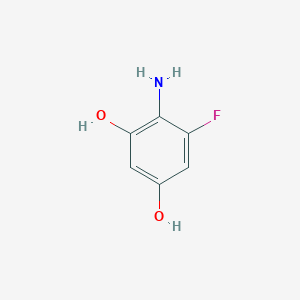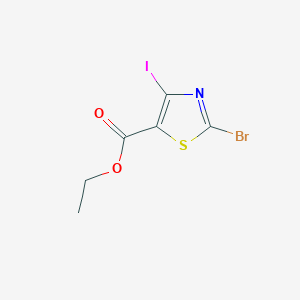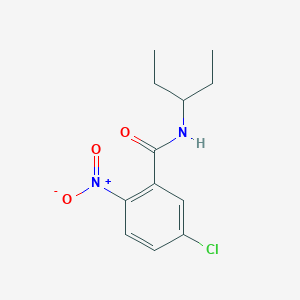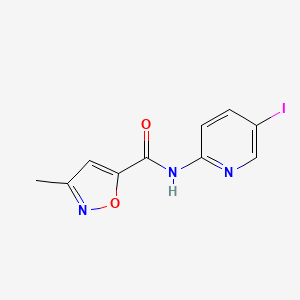
n-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound that features both pyridine and isoxazole rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of iodine in the pyridine ring and the carboxamide group in the isoxazole ring contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The iodination of pyridine can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Coupling Reaction: The final step involves coupling the iodinated pyridine with the isoxazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The iodine atom in the pyridine ring makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the carboxamide group can yield an amine derivative.
Substitution: Substitution of the iodine atom can result in various derivatives depending on the nucleophile used.
科学的研究の応用
N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodine atom and the carboxamide group play crucial roles in its binding affinity and specificity.
類似化合物との比較
N-(Pyridin-2-yl)imidates: These compounds share the pyridine ring but differ in the functional groups attached.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but contain a bromine atom instead of iodine.
Uniqueness: N-(5-Iodopyridin-2-yl)-3-methylisoxazole-5-carboxamide is unique due to the combination of the iodine atom in the pyridine ring and the carboxamide group in the isoxazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H8IN3O2 |
|---|---|
分子量 |
329.09 g/mol |
IUPAC名 |
N-(5-iodopyridin-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C10H8IN3O2/c1-6-4-8(16-14-6)10(15)13-9-3-2-7(11)5-12-9/h2-5H,1H3,(H,12,13,15) |
InChIキー |
JEUMBUOWODNDEH-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC(=C1)C(=O)NC2=NC=C(C=C2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



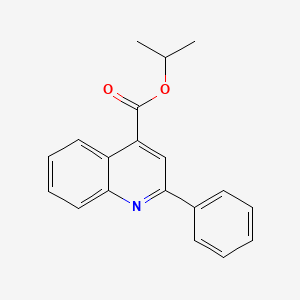
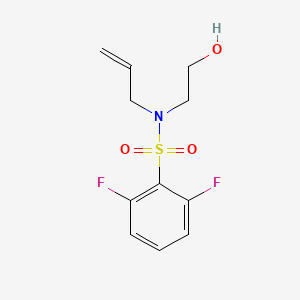
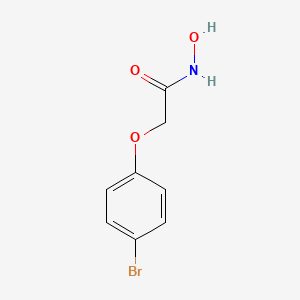
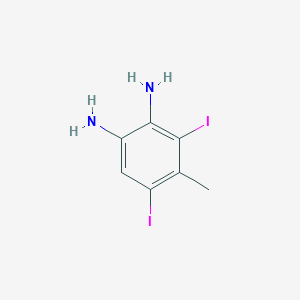
![1-Aminobenzo[d]isothiazol-3-one 1-oxide](/img/structure/B14906666.png)

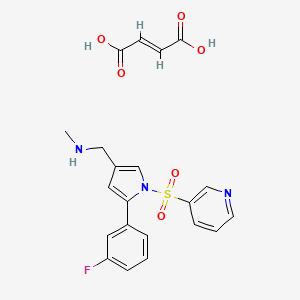
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
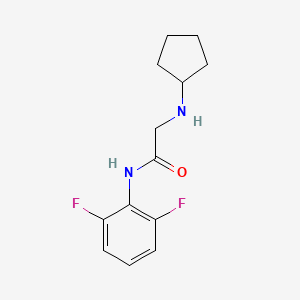
![Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
